molecular formula C11H12N2O3 B2929756 N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 312732-78-8

N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2929756
CAS No.: 312732-78-8
M. Wt: 220.228
InChI Key: PJRASBUTVDEKBU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazolone ring, which is then dimethylated to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as N-oxide and sulfoxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of advanced materials and electronic devices.

Comparison with Similar Compounds

  • N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetamide

  • N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzimidazol-3-yl)acetamide

Uniqueness: N,N-Dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique in its structure and reactivity compared to similar compounds. Its distinct chemical properties make it suitable for specific applications that other benzoxazole derivatives may not be able to fulfill.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its versatility and potential in various fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)10(14)7-13-8-5-3-4-6-9(8)16-11(13)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRASBUTVDEKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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